Methyl 4-bromo-3-hydroxy-2-methylbenzoate (CAS 1149388-19-1) is a highly functionalized, orthogonally reactive building block heavily utilized in the synthesis of complex pharmaceutical intermediates, including PRMT5 inhibitors and targeted protein degraders (PROTACs) [1]. Featuring a 4-bromo handle for transition-metal-catalyzed cross-coupling, a 3-hydroxyl group for selective etherification, and a sterically demanding 2-methyl group, this ester provides a rigid, pre-configured aromatic core[2]. Procuring this advanced intermediate bypasses the need for hazardous, multi-step in-house functionalization, offering immediate readiness for downstream diversification in medicinal chemistry and linker assembly.
Substituting this compound with the more common methyl 4-bromo-3-hydroxybenzoate (lacking the 2-methyl group) fundamentally alters the steric environment around the ester, leading to different conformational preferences and compromised binding affinities in sterically constrained target domains like BCL6 or mPGES-1 [1]. Furthermore, attempting to use the unbrominated precursor (methyl 3-hydroxy-2-methylbenzoate) as a cheaper substitute requires hazardous, low-temperature (-70 °C) halogenation with bromine and amine bases to achieve the correct regioselectivity, introducing significant scalability and yield bottlenecks [2]. The pre-installed methyl ester is also strictly required over the free carboxylic acid to prevent unwanted side reactions during basic alkylation of the 3-hydroxyl group.
The de novo synthesis of the 4-bromo moiety on a 3-hydroxy-2-methylbenzoate core requires highly controlled electrophilic aromatic substitution. Literature protocols mandate the use of elemental bromine and tert-butylamine in dichloromethane at strictly maintained cryogenic temperatures (-70 °C) to prevent over-bromination or incorrect regiochemistry [1]. Procuring the pre-brominated Methyl 4-bromo-3-hydroxy-2-methylbenzoate directly eliminates this high-risk, energy-intensive step, ensuring a ready-to-use starting material without the impurity profile associated with pilot-scale cryogenic halogenation.
| Evidence Dimension | Cryogenic infrastructure and reagent hazard |
| Target Compound Data | Ready-to-use scaffold requiring ambient or standard heating conditions for downstream use |
| Comparator Or Baseline | Methyl 3-hydroxy-2-methylbenzoate (requires Br2/t-BuNH2 at -70 °C for 1 hour) |
| Quantified Difference | Eliminates 100% of cryogenic cooling costs and hazardous Br2 handling in the primary functionalization step |
| Conditions | Pilot-scale or multi-gram laboratory synthesis |
Procuring the pre-brominated intermediate removes a major process bottleneck and safety hazard associated with low-temperature bromine handling.
When assembling complex ethers, such as PROTAC linkers, the 3-hydroxyl group must be alkylated without interfering with the carboxylate. Utilizing Methyl 4-bromo-3-hydroxy-2-methylbenzoate allows for clean, high-yielding (up to 97%) O-alkylation using standard mild bases (e.g., K2CO3 in DMF at 20–60 °C)[1]. In contrast, attempting this sequence on the free acid (4-bromo-3-hydroxy-2-methylbenzoic acid) results in competing esterification of the carboxylate, drastically reducing the yield of the desired mono-alkylated intermediate and necessitating additional saponification steps.
| Evidence Dimension | O-alkylation chemoselectivity and yield |
| Target Compound Data | Up to 97% yield of the target ether in a single step |
| Comparator Or Baseline | 4-bromo-3-hydroxy-2-methylbenzoic acid (suffers from competing esterification) |
| Quantified Difference | Avoids 1-2 additional protection/deprotection steps and prevents significant yield loss to bis-alkylated byproducts |
| Conditions | K2CO3, DMF, 20-60 °C, inert atmosphere |
The pre-installed methyl ester ensures strict chemoselectivity during linker attachment, streamlining the synthesis of targeted degraders.
The presence of the 2-methyl group adjacent to the ester/carboxylate provides critical steric hindrance that restricts the rotation of the resulting amide or biaryl linkages in downstream active pharmaceutical ingredients, such as BCL6 modulators [1]. Compared to the des-methyl analog (methyl 4-bromo-3-hydroxybenzoate), the 2-methyl-substituted scaffold forces the molecule into an active conformation that optimally occupies sterically constrained target binding pockets, frequently resulting in improved target affinity and enhanced pharmacokinetic stability by shielding the carbonyl from rapid enzymatic hydrolysis.
| Evidence Dimension | Conformational restriction and steric shielding |
| Target Compound Data | 2-Methyl group enforces a restricted dihedral angle and shields the adjacent carbonyl |
| Comparator Or Baseline | Methyl 4-bromo-3-hydroxybenzoate (des-methyl analog, exhibits free rotation) |
| Quantified Difference | Provides essential steric bulk required for specific 3D vectoring in kinase/ligase pockets |
| Conditions | Downstream API binding pocket optimization |
Selecting the 2-methyl analog is essential for achieving the precise 3D vectoring required in modern targeted protein degraders and allosteric inhibitors.
The compound serves as a critical bifunctional linker-anchor. The 3-hydroxyl group acts as an attachment point for PEG or alkyl linkers connecting to a cereblon ligand, while the 4-bromo group acts as a vector for cross-coupling to the target-binding moiety, utilizing the 2-methyl group for crucial conformational restriction [1].
Utilized as a core building block where the 4-bromo group is cross-coupled and the ester is converted to an amide. The pre-brominated scaffold bypasses the need for complex cryogenic halogenation steps during the scale-up of tetrahydroisoquinoline-derived PRMT5 inhibitors[2].
Acts as a central aromatic scaffold in the synthesis of bis-(sulfonylamino) derivatives targeting microsomal prostaglandin E synthase-1, where the precise 4-bromo-3-hydroxy-2-methyl substitution pattern is required for optimal enzyme inhibition [3].